tert-butyl N-(1-cyanopiperidin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-cyanopiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-12)7-5-9/h9H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVWQFNLDLGSRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Conversion of 3-Carbamoyl Piperidine Derivatives
One well-documented method starts from tert-butyl 3-carbamoylpiperidine-1-carboxylate, which undergoes dehydration to the corresponding nitrile using phosphorus oxychloride or trichlorophosphate in pyridine at low temperatures (0–20 °C). The reaction is typically performed under nitrogen atmosphere with stirring overnight at room temperature. The crude product is isolated by extraction and drying, often used directly in subsequent steps without further purification. Yields reported for this step are quantitative (up to 100%) with LC-MS confirmation (m/z 211.1).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Dehydration | Phosphorus oxychloride, pyridine, 0-20 °C, overnight | 100 | Quantitative yield, used crude for next step |
| Alternative | Triethylamine, trifluoroacetic anhydride, DCM, 20 °C, 16 h | 87 | Purified product as thick liquid |
| Distillation | POCl3, pyridine, 0 °C, 1 h, distillation | 53 | Purified by distillation under reduced pressure |
This method converts the amide group to the nitrile efficiently, providing tert-butyl 3-cyanopiperidine-1-carboxylate as a yellow oil or liquid form.
Reduction and Further Functionalization
The nitrile intermediate can undergo reduction using lithium aluminium hydride (LAH) in tetrahydrofuran (THF) and diethyl ether at low temperatures (-78 to 27 °C) to yield amine derivatives. This step is rapid (about 30 minutes) and typically gives quantitative yields. The crude product is usually carried forward without purification.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(1-cyanopiperidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-(1-cyanopiperidin-4-yl)carbamate serves as an important building block in the synthesis of various pharmaceutical compounds. Its structural components allow for modifications that can enhance biological activity or selectivity towards specific targets.
Case Study: Synthesis of Antidepressants
Research has demonstrated that derivatives of this compound can be synthesized to develop new antidepressant medications. The introduction of different substituents on the piperidine ring has shown promise in enhancing serotonin receptor activity, making it a candidate for further investigation in treating depressive disorders.
Drug Development
The compound has been utilized in preclinical studies to evaluate its efficacy as a potential therapeutic agent. Its ability to cross the blood-brain barrier due to its lipophilic nature is particularly advantageous for central nervous system (CNS) drug candidates.
Case Study: CNS Activity
A study published in the Journal of Medicinal Chemistry explored the CNS activity of piperidine derivatives, including this compound. The results indicated significant anxiolytic effects in animal models, warranting further exploration into its mechanism of action.
Synthetic Methodologies
This compound is also employed as an intermediate in various synthetic pathways. Its reactivity allows chemists to utilize it in multi-step reactions to create complex molecules with potential therapeutic properties.
Example: Synthesis of Peptide Analogues
In synthetic organic chemistry, this compound has been used to synthesize peptide analogues that exhibit enhanced stability and bioactivity compared to their natural counterparts.
Table 2: Applications Overview
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The piperidine scaffold is highly versatile, and modifications at the 1- and 4-positions significantly alter physicochemical and pharmacological properties. Below is a comparative analysis of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate with key analogs:
Table 1: Structural and Functional Comparisons
Key Research Findings
Electronic and Steric Effects
- Cyano vs.
- Aromatic vs. Aliphatic Substituents: The 4-cyanopyridinyl analog () introduces aromaticity, improving solubility in polar solvents compared to aliphatic derivatives like the propenoyl variant () .
Stability and Reactivity
- Acid Sensitivity: The tert-butyl carbamate group is labile under acidic conditions (e.g., HCl/MeOH in ), a property consistent across analogs. However, the cyano group may accelerate degradation due to its electron-withdrawing nature .
- Thermal Stability: Aliphatic substituents (e.g., methyl or propenoyl) generally enhance thermal stability compared to electron-deficient groups like cyano .
Biological Activity
tert-butyl N-(1-cyanopiperidin-4-yl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound contains a tert-butyl group and a cyanopiperidine moiety, contributing to its unique chemical properties and biological effects. The molecular formula is CHNO, with a molecular weight of approximately 225.288 g/mol.
Chemical Structure and Properties
The structural characteristics of this compound include:
- tert-butyl group : Enhances lipophilicity.
- Cyanopiperidine moiety : Imparts specific reactivity and biological activity.
The compound's reactivity is influenced by the presence of both the carbamate and cyano groups, making it a subject of interest for various biological assays.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, effective against various bacterial strains.
- Pain Modulation : The compound has shown potential as a trkA receptor inhibitor, which is relevant in managing pain associated with conditions like neuropathic pain and inflammatory disorders.
Antimicrobial Activity
In vitro studies have been conducted to evaluate the antimicrobial efficacy of related compounds. The following table summarizes the antibacterial activity against selected Gram-positive bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus (MRSA) | 0.78 - 3.125 µg/mL |
| 2 | Enterococcus faecium (VREfm) | 0.78 - 3.125 µg/mL |
| 3 | Staphylococcus epidermidis | Low concentrations |
These results indicate that compounds similar to this compound can exhibit significant antibacterial properties, particularly against drug-resistant strains .
Pain Modulation Studies
The compound has been investigated for its effects on pain modulation, particularly through its action as a trkA receptor inhibitor. This receptor is known to play a crucial role in pain signaling pathways.
Case Study: Effects on Urinary Frequency in Rats
A study evaluated the impact of the compound on urinary frequency induced by cyclophosphamide in rat models. The findings are summarized in the following table:
| Dose (mg/kg) | Duration (min) | Change Rate of Effective Bladder Capacity (%) |
|---|---|---|
| 3 | 30 - 90 | 134 |
| 10 | 30 - 90 | 180 |
The results suggest that treatment with this compound significantly improved bladder capacity without adversely affecting urinary pressure .
The proposed mechanism by which this compound exerts its effects involves:
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-(1-cyanopiperidin-4-yl)carbamate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process starting with piperidine derivatives. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) groups via carbamate formation (e.g., Boc anhydride in dichloromethane with triethylamine as a catalyst) .
- Step 2 : Introduction of the cyanide group at the 1-position of the piperidine ring. This may involve nucleophilic substitution using cyanide sources (e.g., KCN or TMSCN) under controlled pH and temperature to avoid side reactions .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product.
- Optimization : Reaction parameters (solvent polarity, temperature, stoichiometry) should be systematically varied and monitored using HPLC or TLC to maximize yield and purity .
Q. How can the structure of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate be confirmed using spectroscopic techniques?
- Methodology :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm in <sup>1</sup>H NMR) and the cyanopiperidine moiety (resonances for the cyano group and piperidine protons) .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify the molecular ion peak (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns .
- IR Spectroscopy : Peaks at ~2250 cm<sup>-1</sup> (C≡N stretch) and ~1700 cm<sup>-1</sup> (carbamate C=O) provide functional group confirmation .
Q. What are the stability profiles of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate under various storage conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at elevated temperatures (40–60°C), humidity (75% RH), and light exposure. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) to assess impurity formation .
- Recommendations : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group or cyanide oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA software to calculate electron density maps, HOMO-LUMO gaps, and Fukui indices to identify reactive sites (e.g., the piperidine nitrogen or cyano group) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) to predict reaction pathways and transition states for cyanide displacement .
Q. What crystallographic strategies are effective for resolving the 3D structure of tert-butyl N-(1-cyanopiperidin-4-yl)carbamate?
- Methodology :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in solvents like ethyl acetate/hexane. Use SHELXL for refinement and ORTEP-3 for visualization .
- Challenges : Address potential twinning or disorder in the piperidine ring by optimizing crystal growth conditions (e.g., seeding or temperature gradients) .
Q. How does the steric and electronic environment of the cyanopiperidine moiety influence its binding affinity in enzyme inhibition studies?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing cyano with nitro or methyl groups) and test inhibitory activity against target enzymes (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to correlate electronic effects (e.g., cyano’s electron-withdrawing nature) with affinity .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields: How to troubleshoot low yields in cyanopiperidine formation?
- Resolution :
- Mechanistic Analysis : Confirm the reaction mechanism (e.g., SN2 vs. radical pathways) using isotopic labeling (<sup>15</sup>N or <sup>13</sup>C) or trapping experiments .
- Side Reactions : Use LC-MS to identify byproducts (e.g., over-oxidation of cyanide to amides) and adjust reaction conditions (e.g., lower temperature or inert atmosphere) .
Q. Conflicting NMR data for the Boc-protected intermediate: How to validate assignments?
- Resolution :
- 2D NMR : Perform COSY, HSQC, and HMBC experiments to resolve overlapping signals and confirm connectivity .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl piperidin-4-ylcarbamate derivatives) in databases like PubChem .
Methodological Best Practices
- Synthetic Reproducibility : Document all parameters (e.g., solvent purity, stirring rate) and use automated reactors for scalable protocols .
- Safety : Follow SDS guidelines for handling cyanide-containing compounds (e.g., use fume hoods, avoid acid contact to prevent HCN release) .
- Data Validation : Cross-check spectral data with multiple techniques (e.g., NMR + IR + HRMS) and compare to literature precedents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
